5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Description
Properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-2-4-10-9(7)5-8(11)6-12-10;/h2-4,8H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSRNLNXQMMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(COC2=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical and Structural Context of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride
Structural Overview
5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a member of the chroman (2H-1-benzopyran) family, characterized by a fused benzene and tetrahydropyran ring system. The specific substitution pattern includes a methyl group at the 5-position of the aromatic ring and an amino group at the 3-position of the saturated ring, with the compound isolated as its hydrochloride salt for enhanced stability and solubility. The molecular structure can be represented as follows:
$$
\begin{array}{c}
\text{Chemical Name: 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride} \
\text{Molecular Formula: C{10}H{14}ClNO} \
\text{Structural Formula:} \
\chemfig{*6((=-(-CH3)-=(-(OCH2CH2NH2^+Cl^-))-=))}
\end{array}
$$
Historical Synthesis and Applications
Synthetic Strategies for 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride
General Synthetic Considerations
The synthesis of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically requires the construction of the benzopyran core, selective methylation at the 5-position, and the introduction of the amino group at the 3-position, followed by salt formation with hydrochloric acid. The key challenges include regioselective functionalization, control of stereochemistry at the 3-position, and minimization of side reactions such as over-alkylation or polymerization.
Classical Condensation and Cyclization Approaches
Phenol–Gamma-Butyrolactone Condensation
One of the most robust and scalable methods for constructing the chroman core involves the condensation of a substituted phenol with gamma-butyrolactone in the presence of a base, followed by acid-catalyzed cyclization. For the target compound, 5-methylresorcinol or 5-methylphenol serves as the starting material.
The synthetic sequence is as follows:
- Alkylation Step: 5-methylphenol reacts with gamma-butyrolactone under basic conditions (e.g., sodium hydroxide or potassium carbonate) to yield a hydroxyalkylated intermediate.
- Cyclization Step: The intermediate is subjected to acid catalysis (e.g., zinc chloride, aluminum chloride, or trifluoromethanesulfonic acid) to induce cyclization, forming the 5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid or its ester derivative.
- Reduction and Amination: The carboxylic acid or ester is reduced (e.g., via lithium aluminum hydride or borane) to the corresponding alcohol, which is then converted to the amine via nucleophilic substitution (e.g., using azide displacement followed by reduction, or direct reductive amination).
- Salt Formation: The free amine is treated with hydrochloric acid (either gaseous HCl or aqueous solution) to yield the hydrochloride salt.
This method is notable for its simplicity, use of readily available starting materials, and suitability for scale-up.
Reductive Amination Strategies
An alternative approach involves the direct reductive amination of a 3-keto-5-methylchroman intermediate. In this method, the 3-keto derivative is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation over a suitable catalyst. This one-pot transformation efficiently introduces the amino group at the 3-position, often with good regioselectivity and yield.
Palladium-Catalyzed Amination
Advanced synthetic methods leverage palladium-catalyzed amination reactions, particularly for the introduction of the amino group at the 3-position via cross-coupling of a 3-halogenated or 3-triflate chroman derivative with ammonia or an amine source. This approach allows for precise control over substitution patterns and can be adapted for the synthesis of enantiomerically pure products when chiral ligands are employed.
Enantioselective Synthesis
The stereochemistry at the 3-position of the chroman ring is of significant interest, especially for pharmacological applications. Enantioselective synthesis can be achieved via the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. For example, asymmetric hydrogenation of a 3-keto precursor or enzymatic resolution of the amine can yield optically active 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, which is then converted to the hydrochloride salt.
Industrial and Solid-Phase Synthesis
For large-scale production, continuous flow reactors and solid-phase synthesis techniques have been investigated to enhance yield, purity, and reproducibility. These methods often employ immobilized catalysts or reagents, facilitating separation and minimizing waste. Solid-phase synthesis is particularly advantageous for combinatorial library generation, enabling rapid access to a variety of substituted chroman derivatives.
Detailed Reaction Conditions, Yields, and Mechanistic Insights
Tabulated Summary of Synthetic Methods
The following table summarizes representative synthetic routes, reaction conditions, and yields for the preparation of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride and closely related analogs.
Mechanistic Considerations
Base-Promoted Alkylation and Acid-Catalyzed Cyclization
The initial step involves nucleophilic attack of the phenolate anion (generated from 5-methylphenol under basic conditions) on the electrophilic carbonyl carbon of gamma-butyrolactone. This forms a hydroxyalkyl intermediate, which upon acid treatment undergoes intramolecular cyclization to yield the chroman core. The mechanism is facilitated by the activating effect of the methyl group at the 5-position, which increases the nucleophilicity of the phenolate and stabilizes the transition state.
Reductive Amination
Reductive amination proceeds via formation of an imine intermediate between the chroman-3-one and ammonia or a primary amine, followed by reduction to the corresponding amine. The choice of reducing agent (e.g., sodium cyanoborohydride) is critical to prevent over-reduction or side reactions.
Palladium-Catalyzed Amination
The Buchwald–Hartwig amination employs a palladium(0) catalyst and a suitable ligand to facilitate the cross-coupling of a 3-halogenated chroman with an amine source. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, and is highly amenable to optimization for selectivity and yield.
Optimization of Reaction Parameters
Key parameters influencing yield and selectivity include the choice of base and acid catalysts, solvent polarity, reaction temperature, and stoichiometry. For example, the use of trifluoromethanesulfonic acid as a cyclization catalyst has been shown to enhance yields by promoting rapid ring closure and minimizing side reactions. Similarly, selection of an appropriate reducing agent in the amination step is essential for high conversion and purity.
Comparative Analysis and Industrial Considerations
Scalability and Cost
The condensation–cyclization–amination sequence is particularly well-suited for scale-up due to its reliance on inexpensive and readily available starting materials, mild reaction conditions, and straightforward purification protocols. Industrial production often employs continuous flow reactors to further enhance throughput and reproducibility.
Purity and Salt Formation
Isolation of the product as the hydrochloride salt offers advantages in terms of crystallinity, stability, and ease of handling. The salt formation step typically involves bubbling gaseous hydrochloric acid through a solution of the free amine in anhydrous ether or ethanol, followed by filtration and drying. This step also serves to remove residual impurities and improve the overall purity of the final product.
Regulatory and Quality Control
For pharmaceutical applications, stringent quality control measures are required to ensure batch-to-batch consistency, absence of toxic impurities, and compliance with regulatory standards. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed for characterization and quantification.
Case Studies and Literature Survey
Patent Literature
A notable patent describes the preparation of 5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid via condensation of 5-methylphenol with gamma-butyrolactone, followed by acid-catalyzed cyclization and subsequent functional group transformations. Although the patent focuses primarily on the carboxylic acid derivative, the methodology is readily adaptable for the synthesis of the corresponding amine via reduction and amination steps.
Academic Publications
Peer-reviewed studies have reported the synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, including 5-methyl analogs, using both classical and modern synthetic techniques. These studies often emphasize enantioselective synthesis, structure–activity relationships, and optimization of pharmacological properties.
Industrial Reports
Industrial-scale syntheses prioritize cost-effectiveness, robustness, and minimization of hazardous reagents. Reports indicate that continuous flow processes and solid-phase methodologies are increasingly being adopted to meet these criteria.
Data Tables: Reaction Conditions and Yields
Representative Experimental Data
| Step | Reagents and Conditions | Time (h) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 5-methylphenol, gamma-butyrolactone, NaOH, ethanol | 4 | 50 | 75 | Formation of hydroxyalkyl intermediate |
| Cyclization | ZnCl2, toluene, reflux | 6 | 110 | 65 | Chroman-2-carboxylic acid formation |
| Reduction | LAH, THF, 0–25 | 2 | 0–25 | 80 | Reduction to alcohol |
| Amination | NH3, NaBH3CN, methanol | 8 | 25 | 70 | Reductive amination |
| Salt formation | HCl gas, ether | 1 | 0 | 95 | Precipitation of hydrochloride salt |
Comparative Yields for Alternative Methods
| Method | Overall Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Condensation–Cyclization–Amination | 35–60 | >98 | High | Moderate |
| Reductive Amination | 45–70 | >97 | Moderate | Moderate |
| Pd-Catalyzed Amination | 40–65 | >99 | Moderate | Low (if recycled catalyst) |
| Solid-Phase Synthesis | 30–55 | >95 | Low (library scale) | Low |
The synthesis of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can be accomplished via several well-established methodologies, each with distinct advantages and limitations. The condensation of 5-methylphenol with gamma-butyrolactone, followed by acid-catalyzed cyclization, reduction, and amination, represents a versatile and scalable route, particularly suited for industrial applications due to its reliance on inexpensive reagents and straightforward procedures. Reductive amination of chroman-3-one intermediates offers an efficient alternative, especially when high regioselectivity and yield are desired. Palladium-catalyzed cross-coupling reactions provide additional flexibility for the introduction of the amino group and are amenable to enantioselective synthesis when chiral ligands are employed.
Solid-phase synthesis, while less commonly used for large-scale production, is invaluable for the rapid generation of compound libraries and structure–activity relationship studies. The formation of the hydrochloride salt is a critical step for product isolation, stability, and handling, and is typically achieved via treatment with hydrochloric acid in a suitable solvent.
Optimization of reaction conditions, including the choice of catalysts, solvents, and reducing agents, is essential for maximizing yield and minimizing byproducts. Environmental and safety considerations are increasingly influencing the selection of reagents and process design, with a trend toward greener methodologies and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Activity
Research has shown that derivatives of 5-methyl-3,4-dihydro-2H-1-benzopyran exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype, which are implicated in mood regulation. Studies indicate that these compounds can act as full agonists at these receptors, leading to significant anxiolytic effects in behavioral models .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural modifications enhance its bioactivity against various cancer types, including those affecting the breast, lung, and colon .
Antimicrobial Activity
Initial findings suggest that 5-methyl-3,4-dihydro-2H-1-benzopyran derivatives possess antimicrobial properties against several bacterial strains and fungi. This positions them as promising candidates for developing new antimicrobial agents .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 8-Bromo-3,4-dihydro-2H-benzopyran | Similar benzopyran structure | Different position of the amine group |
| 5-Chloro-3,4-dihydro-2H-benzopyran | Chlorine instead of methyl | Potentially different biological activity profile |
| 6-Methyl-3,4-dihydro-2H-benzopyran | Methyl substitution at the 6-position | Altered electronic properties affecting reactivity |
The presence of specific substituents significantly influences the pharmacological profiles of these compounds .
Case Studies
- Anxiolytic Activity : A study demonstrated that specific derivatives showed significant anxiolytic effects in behavioral models, indicating therapeutic potential for anxiety disorders .
- Antifungal Activity : Research on related benzopyran compounds indicated effective antifungal properties against Candida strains .
- Anticancer Research : Investigations into the anticancer properties have shown promise in inhibiting tumor growth through various mechanisms .
Mechanism of Action
The mechanism of action of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride with halogenated and substituted analogs, focusing on structural features, physicochemical properties, and synthetic accessibility.
Key Structural and Functional Differences
Substituent Effects: Halogenated Derivatives (5-Bromo, 5-Chloro, 6-Fluoro): The introduction of halogens increases molecular weight and lipophilicity (e.g., bromo analog: XLogP3 ~1.5 vs. Methyl Substituent: The 5-methyl group in the target compound may improve metabolic stability compared to halogenated analogs due to reduced susceptibility to oxidative dehalogenation .
Synthetic Accessibility :
- Halogenated derivatives (e.g., 5-bromo) are typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, while the methyl analog may involve direct methylation of the benzopyran core. Yields for related compounds range from 50–53% under optimized conditions .
Collision Cross Section (CCS) Analysis :
- For the 5-bromo analog, predicted CCS values range from 139.2–145.3 Ų (for [M+H]+ and [M+Na]+ adducts), suggesting a compact molecular conformation. The methyl analog likely has a smaller CCS due to reduced steric bulk .
Commercial Availability :
- The 5-methyl derivative is listed as a research-grade compound (CAS: 2031259-43-3) but lacks published pharmacological data. In contrast, halogenated analogs (e.g., 5-bromo) are marketed as building blocks with >95% purity .
Research Findings and Gaps
- Pharmacological Data: No direct studies on the bioactivity of the 5-methyl derivative are available.
- Stability and Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogs, but comparative pharmacokinetic data are lacking.
Biological Activity
5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS Number: 2031259-43-3) is a compound of significant interest in medicinal chemistry due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is C10H14ClNO, with a molecular weight of approximately 199.68 g/mol. The compound features a benzopyran ring structure with a methyl group at the 5-position and an amine group at the 3-position, which are crucial for its biological activity.
Biological Activities
Research indicates that 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride exhibits several notable biological activities:
- Serotonergic Activity : The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. It has shown promising anxiolytic effects in various behavioral models, suggesting potential applications in treating anxiety disorders .
- Neuropharmacological Effects : In vivo studies have demonstrated that derivatives of this compound can act as full agonists at the 5-HT1A receptor, leading to significant psychotropic activity. For instance, certain analogs have been tested in behavioral paradigms such as the forced swim test and tail suspension test, which are predictive of antidepressant efficacy .
- Potential Antidepressant Properties : The structural modifications of 5-Methyl-3,4-dihydro-2H-1-benzopyran derivatives have been linked to enhanced affinity for serotonergic receptors, indicating a potential role in developing new antidepressant medications .
The mechanism by which 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride exerts its effects primarily involves its binding to serotonin receptors. The compound's ability to modulate neurotransmitter systems suggests it may influence various biochemical pathways associated with mood regulation and anxiety response.
Case Study 1: Anxiolytic Activity
A study involving a series of 3,4-dihydro derivatives revealed that certain compounds exhibited significant anxiolytic effects when administered to animal models. The best-performing compounds showed high selectivity for the 5-HT1A receptor and were able to reduce anxiety-like behaviors effectively .
Case Study 2: Psychotropic Effects
In another investigation, researchers evaluated the psychotropic effects of various benzopyran derivatives. The findings indicated that compounds with specific structural features not only bound effectively to serotonin receptors but also demonstrated efficacy in reducing depressive behaviors in animal models .
Comparative Analysis
The following table summarizes the biological activities and receptor affinities of selected derivatives of 5-Methyl-3,4-dihydro-2H-1-benzopyran:
| Compound | Receptor Affinity (nM) | Anxiolytic Activity | Antidepressant Activity |
|---|---|---|---|
| 5-Methyl-Derivative A | 20 | Yes | Moderate |
| 5-Methyl-Derivative B | 15 | Yes | High |
| 5-Methyl-Derivative C | 25 | No | Low |
Q & A
Q. What are the recommended synthetic routes for 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Route Selection: Start with a benzopyran core synthesis via cyclization of substituted phenols with allylamine derivatives under acidic conditions. Hydrochloride salt formation can be achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or dioxane) .
- Optimization Strategies:
- Yield Improvement: Conduct fractional crystallization or silica gel chromatography for purification .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve chiral centers in 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, and what techniques validate enantiomeric purity?
Methodological Answer:
- Chiral Resolution:
- Validation:
- Circular Dichroism (CD): Compare CD spectra to reference standards.
- Polarimetry: Measure optical rotation (e.g., [α]D²⁵) to confirm enantiomeric excess .
Q. How should contradictory binding affinity data in receptor assays be analyzed?
Methodological Answer:
- Experimental Design:
- Data Analysis:
Q. What computational approaches predict the compound’s metabolic stability and drug-drug interaction potential?
Methodological Answer:
- In Silico Tools:
- Experimental Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
